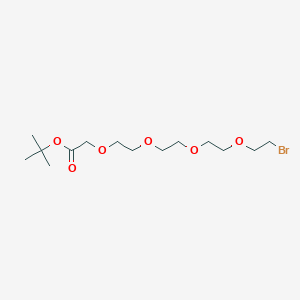

Br-PEG4-CH2-Boc

Beschreibung

Evolution and Significance of Polyethylene (B3416737) Glycol Scaffolds in Molecular Design

The journey of polyethylene glycol (PEG) in scientific applications began in the 1970s when it was first attached to proteins to prolong their presence in the bloodstream and reduce immune responses. chempep.com The 1990s saw the advent of monodisperse PEG linkers, which have a defined and uniform molecular weight, allowing for more precise construction of complex molecules. chempep.com This development was a significant leap from the earlier polydisperse PEGs, which had a range of molecular weights. technologynetworks.com

The core structure of PEG, with its repeating ethylene (B1197577) oxide units, is key to its functionality. chempep.com This structure provides flexibility and is highly soluble in water, a critical feature for biological applications. chempep.comthermofisher.com PEG scaffolds are now integral in various fields, including drug delivery and tissue engineering, where they can be combined with other materials to create hybrid hydrogels with specific properties. mdpi.comfrontiersin.orgnih.gov The ability to create both linear and branched PEG structures further expands their versatility in molecular design. nih.govaxispharm.com

Strategic Design Principles of Heterobifunctional PEG Linkers: A Focus on Bromo-PEG4-CH2CO2tBu

Heterobifunctional PEG linkers are a class of PEG derivatives with different reactive groups at each end of the polymer chain. axispharm.com This dual functionality allows for the sequential and specific connection of two different molecules, a crucial capability in fields like targeted drug delivery and bioconjugation. axispharm.com

Bromo-PEG4-CH2CO2tBu is a prime example of a heterobifunctional PEG linker. broadpharm.com It features a bromo group at one end and a tert-butyl protected carboxyl group at the other, separated by a tetraethylene glycol (PEG4) spacer. broadpharm.comcd-bioparticles.net This specific design allows for controlled, stepwise reactions. The bromo group can react with one molecule, and after deprotection, the carboxyl group can react with a second molecule.

The chemical structure of Bromo-PEG4-CH2CO2tBu is key to its utility. It consists of three main parts:

The Bromo Group (Br): This functional group is an excellent leaving group in nucleophilic substitution reactions. broadpharm.comcd-bioparticles.net This reactivity allows it to readily form stable bonds with nucleophiles like thiols, which are found in biomolecules such as proteins. axispharm.comprecisepeg.com

The Tetraethylene Glycol (PEG4) Spacer: This central component is made of four repeating ethylene glycol units. This chain provides spacing between the two reactive ends and, importantly, imparts hydrophilicity to the molecule. broadpharm.com

The tert-Butyl Protected Carboxylic Acid (CH2CO2tBu): The carboxylic acid is "protected" by a tert-butyl (tBu) group. broadpharm.comcd-bioparticles.net This protection prevents the carboxylic acid from reacting prematurely. thieme-connect.comgoogle.com The tBu group is stable under many reaction conditions but can be easily removed using acids like trifluoroacetic acid or hydrochloric acid when the carboxylic acid's reactivity is needed. thieme-connect.comwikipedia.orglibretexts.org Once deprotected, the carboxylic acid can form a stable amide bond with primary amine groups in the presence of activating agents. broadpharm.combroadpharm.com

Table 1: Physicochemical Properties of Bromo-PEG4-CH2CO2tBu

| Property | Value |

|---|---|

| CAS Number | 1807505-29-8 broadpharm.comaxispharm.comchemicalbook.com |

| Molecular Formula | C14H27BrO6 broadpharm.com |

| Molecular Weight | 371.3 g/mol broadpharm.com |

| Purity | ≥95% - 98% broadpharm.comaxispharm.com |

| Solubility | Water, DMSO, DCM, DMF broadpharm.combroadpharm.com |

| Appearance | Varies (often a solid or oil) |

| Storage | Typically stored at -20°C broadpharm.com |

This table contains data for the specified compound and related PEG structures.

The tetraethylene glycol (PEG4) spacer is a critical feature of Bromo-PEG4-CH2CO2tBu, as it confers water solubility. broadpharm.comcd-bioparticles.net The repeating ethylene oxide units of the PEG chain are hydrophilic, meaning they readily interact with water molecules. chempep.comthermofisher.com This property is essential for applications in biological systems, which are predominantly aqueous environments. axispharm.com

The hydrophilicity of the PEG spacer helps to:

Increase the solubility of the entire conjugate molecule, which is particularly important when attaching hydrophobic drugs or probes. rsc.org

Prevent aggregation of the conjugated molecules in aqueous solutions. thermofisher.com

Enhance the biocompatibility of the final product. chempep.comthermofisher.com

Structural Components and Their Reactive Potentialities in Bromo-PEG4-CH2CO2tBu.

Role of Polyethylene Glycol Architectures in Modulating Molecular Interactions in Biological Systems

The inclusion of a PEG architecture, such as the PEG4 spacer in Bromo-PEG4-CH2CO2tBu, plays a significant role in how the final conjugated molecule interacts with biological systems. sigmaaldrich.comnih.gov The flexible and hydrophilic PEG chain can create a "shield" around the attached molecule, which can lead to several beneficial effects:

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the likelihood of an unwanted immune response. chempep.com

Increased Circulation Time: By reducing clearance by the kidneys and degradation by enzymes, PEGylation can prolong the time a therapeutic molecule remains active in the body. technologynetworks.com

Reduced Non-Specific Binding: The PEG spacer can minimize unwanted interactions between the conjugated molecule and other biological components, leading to more targeted action. axispharm.comnih.govresearchgate.net

Studies have shown that even the specific arrangement of the PEG linker can impact the stability and performance of the final conjugate. researchgate.net The ability of PEG to modulate these interactions has made it a cornerstone of modern drug delivery and bioconjugation strategies. sigmaaldrich.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYBQFWTCXTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of Bromo Peg4 Ch2co2tbu

Established Synthetic Routes for Bromo-PEG4-CH2CO2tBu: Precursor Chemistry and Reaction Optimization

The construction of Bromo-PEG4-CH2CO2tBu is a multi-step process that begins with the synthesis of a suitable polyethylene (B3416737) glycol precursor. This is followed by the strategic introduction of the bromide and the protected carboxyl functionalities.

The foundational precursor for Bromo-PEG4-CH2CO2tBu is a tetraethylene glycol (PEG4) derivative bearing a terminal hydroxyl group. This precursor, often Bromo-PEG4-alcohol, provides the necessary scaffold for subsequent functionalization. medkoo.comdcchemicals.com The synthesis of such precursors typically involves standard ether synthesis methodologies, building upon shorter PEG chains or ethylene (B1197577) oxide units. The hydrophilic nature of the PEG spacer is a key attribute, enhancing the solubility of the final compound in aqueous media. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.com

The introduction of the bromide is a crucial step, rendering one terminus of the PEG linker susceptible to nucleophilic attack. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.comaxispharm.com Various bromination strategies can be employed to convert a terminal hydroxyl group into a bromide. A common approach involves the use of brominating agents like thionyl bromide. google.com Another effective method utilizes a combination of diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E), tetrabutylammonium (B224687) bromide (TBAB), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane, which has been shown to quantitatively transform hydroxyl groups to bromides. rsc.org Optimization of reaction conditions, including solvent, temperature, and stoichiometry, is essential to maximize the yield and purity of the bromo-functionalized PEG. The bromide is an excellent leaving group, pivotal for subsequent nucleophilic substitution reactions. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.commedkoo.comdcchemicals.comaxispharm.comgoogle.commedkoo.combroadpharm.combroadpharm.combroadpharm.combiochempeg.combroadpharm.comcd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.combiochempeg.com

Table 1: Bromination Strategies for PEG Derivatives

| Brominating Agent/System | Precursor | Key Reaction Conditions | Outcome | Reference |

| Thionyl bromide | Polyethylene glycol | Not specified | Forms PEG-bis bromine | google.com |

| XtalFluor-E, TBAB, DBU | Hydroxyl-capped PEG | Dichloromethane, room temperature, 24h | Quantitative conversion of -OH to -Br | rsc.org |

The final step in the synthesis of the target compound involves the esterification of the terminal hydroxyl group of a bromo-PEG-acid precursor with a tert-butyl group. This is typically achieved by reacting the corresponding carboxylic acid, Bromo-PEG4-CH2CO2H, with a source of tert-butanol (B103910) under acidic conditions or using reagents like DCC (dicyclohexylcarbodiimide) as activators. axispharm.com The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.com This protection is robust under various conditions but can be selectively removed when desired, typically under acidic conditions. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.combroadpharm.comcd-bioparticles.netbroadpharm.combroadpharm.commedkoo.comcd-bioparticles.net

Introduction of the Bromide Moiety: Bromination Strategies and Yield Optimization.

Functional Group Interconversions and Derivatizations of Bromo-PEG4-CH2CO2tBu

The synthetic utility of Bromo-PEG4-CH2CO2tBu is realized through its capacity to undergo a variety of chemical transformations, allowing for its conjugation to a wide range of molecules.

The tert-butyl protecting group can be efficiently removed under acidic conditions to reveal the carboxylic acid. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.com This deprotection is often accomplished using trifluoroacetic acid (TFA). biochempeg.com The kinetics of acid-catalyzed hydrolysis of tert-butyl esters have been studied, with mechanisms often involving alkyl-oxygen bond cleavage. rsc.orgpublish.csiro.auoup.comuq.edu.auusgs.gov The rate of this hydrolysis is dependent on factors such as acid concentration, temperature, and solvent composition. rsc.orgpublish.csiro.au For instance, the hydrolysis of tert-butyl formate (B1220265) has shown a half-life of 6 hours at pH 2 and 4°C. oup.comusgs.gov Once deprotected, the resulting carboxylic acid can be activated, for example with EDC or HATU, to react with primary amines to form stable amide bonds. medkoo.combroadpharm.combroadpharm.combiochempeg.combroadpharm.com

Table 2: Acid-Catalyzed Deprotection of Tert-Butyl Esters

| Substrate | Acid Catalyst | Key Observations | Reference |

| tert.-butyl 2:4:6-trimethylbenzoate | HCl in aqueous ethanol | Rate is proportional to acid and ester concentration. | rsc.org |

| tertiary butyl acetate | HCl in aqueous acetone/dioxan | Arrhenius equation is not obeyed, suggesting simultaneous hydrolysis mechanisms. | publish.csiro.auuq.edu.au |

| tert-butyl formate | Not specified | Half-life of 6 hours at pH 2 and 4°C. | oup.comusgs.gov |

The bromide at one end of the Bromo-PEG4-CH2CO2tBu molecule is a highly reactive site for nucleophilic substitution reactions. cd-bioparticles.netdcchemicals.combroadpharm.commedkoo.comaxispharm.com This allows for the covalent attachment of a wide array of nucleophiles.

Thiols: The reaction with thiol groups (-SH) is a particularly common and efficient method for bioconjugation, leading to the formation of stable thioether bonds. axispharm.combroadpharm.comprecisepeg.comprecisepeg.com This reaction is often used to link the PEG derivative to cysteine residues in proteins or peptides.

Amines: Primary and secondary amines can also act as nucleophiles, displacing the bromide to form a new carbon-nitrogen bond. axispharm.combiochempeg.com This reaction provides a route to attach the PEG linker to lysine (B10760008) residues or N-terminal amines of biomolecules. The resulting amine-terminated PEG can be further functionalized.

Alcohols: While less common than reactions with thiols and amines, alcohols can also displace the bromide to form ether linkages. medkoo.comdcchemicals.combroadpharm.combiochempeg.comcd-bioparticles.netbroadpharm.combroadpharm.com

The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, solvent, temperature, and the presence of a base to neutralize the generated hydrobromic acid.

Reactivity Profile and Mechanistic Insights into Bromo Peg4 Ch2co2tbu in Complex Chemical Environments

Mechanistic Analysis of Bromide as a Leaving Group in Substitution Reactions

The terminal bromide of Bromo-PEG4-CH2CO2tBu is an effective leaving group, primarily engaging in nucleophilic substitution reactions. axispharm.comcd-bioparticles.net Given that the bromine is attached to a primary carbon, the dominant mechanism for its substitution is the bimolecular nucleophilic substitution (SN2) pathway. byjus.commasterorganicchemistry.commsu.edu

The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemistrysteps.comlibretexts.org This process proceeds through a high-energy transition state where the carbon atom is pentacoordinated, with partial bonds forming to the incoming nucleophile and breaking with the leaving group. libretexts.orgnumberanalytics.com The reaction rate is dependent on the concentration of both the Bromo-PEG4-CH2CO2tBu substrate and the attacking nucleophile, exhibiting second-order kinetics. chemistrysteps.com

The effectiveness of bromide as a leaving group is attributed to several factors:

Basicity: The bromide ion (Br⁻) is the conjugate base of a strong acid (hydrobromic acid, HBr). Weaker bases are more stable and less likely to re-engage with the carbon center, making them excellent leaving groups. numberanalytics.com

Bond Strength: The carbon-bromine (C-Br) bond is weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, requiring less energy to break during the substitution process. savemyexams.com

Polarizability: Bromine is a large, polarizable atom, which helps to stabilize the developing negative charge in the SN2 transition state.

This reactivity makes the bromo group a reliable handle for conjugation with various nucleophiles, most notably thiols from cysteine residues in proteins and peptides, to form stable thioether linkages. axispharm.combroadpharm.com

| Leaving Group | Conjugate Acid | Approx. pKa of Conjugate Acid | Relative Rate of Reaction | Comment |

|---|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | ~30,000 | Excellent leaving group, weakest base. |

| Br⁻ (Bromide) | HBr | -9 | ~10,000 | Very good leaving group. dcchemicals.comnumberanalytics.com |

| Cl⁻ (Chloride) | HCl | -7 | ~200 | Good leaving group. |

| F⁻ (Fluoride) | HF | 3.2 | 1 | Poor leaving group due to strong C-F bond and basicity. savemyexams.com |

Stereochemical Implications in Reactions Involving Bromo-PEG4-CH2CO2tBu

The stereochemistry of SN2 reactions is highly specific. The mechanism involves a "backside attack," where the nucleophile approaches the carbon center from the side opposite the leaving group. masterorganicchemistry.comlibretexts.org This trajectory results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion. byjus.comochemtutor.com

In the specific case of Bromo-PEG4-CH2CO2tBu, the carbon atom bonded to the bromine is prochiral, as it is bonded to two hydrogen atoms. Therefore, substitution at this center does not create a new stereocenter. However, the principle of inversion is still fundamental. If this linker were to be attached to a chiral molecule, or if one of the hydrogens on the α-carbon were replaced with a different substituent to create a chiral center, any subsequent SN2 reaction would proceed with a predictable inversion of stereochemistry. ochemtutor.comlumenlearning.com

While the reaction site itself is achiral, the polyethylene (B3416737) glycol chain can have stereochemical implications in a broader context. The flexible and hydrophilic PEG linker can influence the accessibility of the reaction site on a larger biomolecule to which it is attached. chempep.comrsc.org However, the linker itself does not typically induce stereoselectivity in the absence of a chiral catalyst or a pre-existing chiral center at the reaction site. rsc.org It is important to contrast this with an SN1 mechanism, which is disfavored for primary halides. An SN1 reaction would proceed through a planar carbocation intermediate, which would lead to a racemic mixture if a new chiral center were formed. chemistrysteps.comlumenlearning.com The stereospecificity of the SN2 pathway is a key advantage in designing molecules with precise three-dimensional structures.

Kinetic and Thermodynamic Considerations for Functional Group Transformations

The utility of Bromo-PEG4-CH2CO2tBu in multi-step syntheses depends on the distinct kinetic and thermodynamic profiles of its two functional groups.

Kinetics: The rate of the SN2 reaction at the bromide terminus is influenced by steric hindrance. masterorganicchemistry.com As a primary alkyl halide, Bromo-PEG4-CH2CO2tBu reacts relatively quickly compared to more sterically hindered secondary or tertiary halides. msu.edu The reaction rate is directly proportional to the concentration of both the linker and the nucleophile. chemistrysteps.com

The deprotection of the tert-butyl ester, on the other hand, follows a different kinetic profile. This transformation is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA). dcchemicals.comresearchgate.net The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl carbocation. oup.com The rate of this deprotection can be accelerated by using scavengers like triethylsilane or by employing catalytic methods under milder conditions. researchgate.netacs.orgorganic-chemistry.org Kinetic studies have shown that the rate of deprotection generally follows the order: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers. acs.org

| Transformation | Functional Group | Typical Reagents | Kinetic Profile | Thermodynamic Profile |

|---|---|---|---|---|

| Nucleophilic Substitution | -Br | Thiols (R-SH), Amines (R-NH₂) | Second-order (SN2). Rate depends on [Substrate] and [Nucleophile]. chemistrysteps.com Fast for primary halides. msu.edu | Exothermic (ΔH < 0). Thermodynamically favorable. rowansci.com |

| Deprotection | -CO₂tBu | Trifluoroacetic Acid (TFA), HCl | First-order in substrate under constant acid concentration. Rate depends on acid strength and temperature. oup.com | Exothermic (ΔH < 0). Thermodynamically favorable. |

Compatibility with Contemporary Synthetic Methodologies

Bromo-PEG4-CH2CO2tBu is highly compatible with several modern synthetic strategies, making it a valuable building block.

Bioconjugation and PEGylation: The primary application of this linker is in PEGylation, the process of attaching PEG chains to biomolecules like proteins or peptides to improve their pharmacokinetic properties. nih.govnih.gov The bromo group allows for covalent attachment to nucleophilic residues (e.g., cysteine), while the hydrophilic PEG chain enhances solubility and reduces immunogenicity. broadpharm.comrsc.orgaxispharm.com

PROTAC Development: As a heterobifunctional linker, it is ideally suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). glycomindsynth.com One end of the linker can be conjugated to a ligand that binds to a target protein, while the other end (after deprotection of the ester) can be attached to a ligand for an E3 ubiquitin ligase, bringing the two proteins into proximity to induce degradation of the target.

Click Chemistry Paradigms: While the bromo group itself is not a canonical "click" moiety, the linker scaffold is fully compatible with click chemistry workflows. For instance, a related linker, Bromo-PEG4-azide, combines the reliability of bromide substitution with the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click reaction. biochempeg.comnih.gov The Bromo-PEG4-CH2CO2tBu molecule can be incorporated into a larger structure that later undergoes a click reaction, or the deprotected carboxylate can be used to install an alkyne or azide (B81097) handle.

The compatibility with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) is less straightforward. While methods exist for cross-coupling of sp³-hybridized alkyl bromides, these reactions are often more challenging than those with sp²-hybridized halides (aryl/vinyl). Therefore, the primary utility of the bromo group in this linker remains in nucleophilic substitution reactions.

| Methodology | Bromo (-Br) Group Compatibility | tert-Butyl Ester (-CO₂tBu) Group Compatibility | Comment |

|---|---|---|---|

| Nucleophilic Substitution (e.g., with R-SH) | High (Primary Reactant) | Stable | Core application for conjugation. axispharm.com |

| Acid-Catalyzed Deprotection | Stable | High (Cleaved) | Standard method to unmask the carboxylic acid. dcchemicals.com |

| Amide Coupling | Stable | Stable (must be deprotected first) | The deprotected acid is used for coupling with amines. |

| Click Chemistry (CuAAC) | Stable | Stable | Compatible scaffold; azide/alkyne must be introduced separately. biochempeg.com |

| Pd-Catalyzed Cross-Coupling | Moderate (Requires specific conditions for sp³ centers) | Stable | Less common application than substitution. |

Advanced Applications of Bromo Peg4 Ch2co2tbu in Interdisciplinary Chemical Research

Bioconjugation Strategies for Complex Biomolecules

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule. Bromo-PEG4-CH2CO2tBu is an effective reagent for the PEGylation of complex biomolecules, a process that can enhance their therapeutic properties. broadpharm.comaxispharm.combroadpharm.com

The process of covalently attaching PEG chains, known as PEGylation, is a widely used strategy to improve the properties of biomolecules. broadpharm.com PEGylation can increase the solubility, stability, and circulation half-life of proteins and peptides while potentially reducing their immunogenicity. broadpharm.comcreative-biolabs.combroadpharm.com

Bromo-PEG4-CH2CO2tBu is well-suited for this purpose. The bromo group can react with nucleophilic side chains of amino acids, most commonly the thiol group of cysteine, to form a stable thioether bond. axispharm.combroadpharm.comchemscene.com This allows for the site-specific attachment of the PEG linker to a protein or peptide. A general chemical crosslinking strategy has been demonstrated using PEG linkers with a terminal α-bromoacetamide group for site-selective thioether bond formation with cysteine residues on antibody fragments. nih.gov The other end of the linker, after deprotection of the t-butyl group, can be used for further modification if required. This reagent and similar PEG linkers are also used for the modification of oligonucleotides, enhancing their delivery and stability for therapeutic applications. broadpharm.comcreative-biolabs.com

The incorporation of a PEG4 spacer, derived from a reagent like Bromo-PEG4-CH2CO2tBu, confers several advantages to an ADC. Many cytotoxic payloads are highly hydrophobic; the hydrophilic PEG linker improves the water solubility of the entire ADC, which can prevent aggregation and improve its pharmacokinetic profile. rsc.org This enhancement in solubility can also permit a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate. creative-biolabs.com

A study investigating branched linkers for creating homogeneous ADCs with a DAR of 6 directly demonstrated the importance of PEG4. nih.gov Researchers compared a "short" branched linker with a "long" version that had a PEG4 fragment inserted. The resulting ADC with the "long" PEG4-containing linker was just as potent as a conventional heterogeneous ADC, whereas the ADC with the "short" linker was an order of magnitude less active. nih.gov This finding critically underscores that the length and composition of the linker, specifically the inclusion of a PEG4 moiety, can be essential for the efficacy of complex targeted therapeutics like ADCs. nih.gov

PEGylation Techniques for Enhanced Biopharmaceutical Properties

PEGylation is a well-established technique involving the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biopharmaceutical molecules such as proteins, peptides, and oligonucleotides. nih.gov This modification is designed to improve the therapeutic properties of the molecule, including increased water solubility, enhanced stability in vivo, and reduced immunogenicity. polyethyleneglycolpeg.com

Bromo-PEG4-CH2CO2tBu is a sophisticated reagent for modern PEGylation strategies. Unlike traditional PEGylating agents that are often a heterogeneous mixture of different chain lengths, this compound is a monodisperse entity, ensuring precision and reproducibility in the modification process. polyethyleneglycolpeg.com Its utility lies in its heterobifunctional nature. biosynth.com The bromo terminus can readily react with nucleophilic functional groups on a biopharmaceutical, such as the thiol group of a cysteine residue. broadpharm.com This forms a stable covalent bond, attaching the PEG linker to the drug molecule.

The key advantages imparted by the Bromo-PEG4-CH2CO2tBu linker include:

Improved Pharmacokinetics : The hydrophilic PEG4 chain increases the hydrodynamic radius of the conjugated biopharmaceutical, which can reduce renal clearance and prolong its circulation half-life. nih.gov

Reduced Immunogenicity : The PEG chain can mask epitopes on the surface of protein drugs, making them less likely to be recognized by the immune system. polyethyleneglycolpeg.com

Enhanced Solubility : The inherent hydrophilicity of the PEG spacer significantly improves the aqueous solubility of hydrophobic drug molecules. broadpharm.comcd-bioparticles.net

Orthogonal Chemistry : The tert-butyl ester at the other end of the linker remains intact during the initial conjugation. It can be deprotected in a separate step to reveal a carboxylic acid, which can then be used for subsequent reactions, such as attachment to a targeting ligand or another functional molecule. axispharm.com

This precise, step-wise approach allows for the construction of well-defined, multifunctional bioconjugates with optimized therapeutic profiles.

Functionalization of Materials and Surfaces in Biomedical Engineering

The interface between a synthetic material and a biological environment is critical for the performance of medical devices and nanomaterials. Bromo-PEG4-CH2CO2tBu is instrumental in modifying these surfaces to enhance their biocompatibility and functionality.

Unmodified nanoparticles and medical device surfaces are often prone to nonspecific protein adsorption, or biofouling, upon contact with blood or other biological fluids. This can trigger an immune response and reduce the efficacy of the device or nanocarrier. polyethyleneglycolpeg.comcore.ac.uk Surface modification with PEG linkers, a process known as PEGylation, is a leading strategy to mitigate these issues. core.ac.ukaxispharm.com

Bromo-PEG4-CH2CO2tBu is used to create a dense, hydrophilic layer on a variety of surfaces, including quantum dots, gold nanoparticles, magnetic nanoparticles, and polymer-based medical implants. polyethyleneglycolpeg.com The bromo group allows for covalent attachment to the material's surface, which may be pre-functionalized with nucleophilic groups like thiols or amines. Once grafted, the PEG4 chains form a protective "brush" or "lawn" that sterically hinders the adsorption of proteins and prevents cellular adhesion. polyethyleneglycolpeg.comcore.ac.uk This "stealth" coating significantly reduces opsonization, leading to longer circulation times for nanoparticles in vivo and improved biocompatibility for implanted devices. core.ac.ukresearchgate.net The monodisperse nature of Bromo-PEG4-CH2CO2tBu ensures a uniform and well-defined surface coating, which is crucial for predictable biological performance. polyethyleneglycolpeg.com

| Material | Modification Goal | Key Finding | Relevant Citation |

|---|---|---|---|

| Magnetite Nanoparticles (MNPs) | Improve biocompatibility and colloidal stability | A protective PEG coating prevents opsonization in blood and increases circulation lifetime. The type and density of the PEG linker influence aggregation behavior. | core.ac.uk |

| Graphene Quantum Dots (GQD) | Enhance colloidal stability and intracellular delivery | Surface functionalization with PEG improved colloidal stability in cell medium, leading to more uniform and efficient delivery into cells via photoporation. | nih.gov |

| General Nanoparticles | Reduce nonspecific protein binding | Functionalization of solid surfaces with PEG spacers significantly reduces the nonspecific binding of proteins. | polyethyleneglycolpeg.com |

| Biodegradable Nanoparticles | Enhance delivery across the blood-brain barrier | Surface modification with polymers like PEG can prevent opsonization and facilitate the transport of therapeutic agents into the brain. | researchgate.net |

PEG-based hydrogels are widely used as scaffolds in tissue engineering due to their high water content, tunable mechanical properties, and biocompatibility. nih.govsigmaaldrich.com However, PEG itself is bio-inert and does not promote cell adhesion or other crucial biological activities. nih.govresearchgate.net To create a more suitable environment for tissue regeneration, these hydrogels must be functionalized with bioactive signals.

Bromo-PEG4-CH2CO2tBu serves as a critical component in the fabrication of these advanced, functional hydrogels. While not typically the primary crosslinking agent itself, it can be incorporated into the hydrogel network to provide reactive handles for subsequent bio-functionalization. For instance, during the polymerization of a PEG-diacrylate (PEGDA) hydrogel, a small amount of a thiol-containing monomer can be included, which can react with the bromo group of Bromo-PEG4-CH2CO2tBu.

After the hydrogel scaffold is formed, the tert-butyl protecting group can be removed, exposing a network of carboxylic acid groups throughout the hydrogel matrix. axispharm.com These carboxyl groups can then be coupled to cell-adhesive peptides (such as the RGD sequence), growth factors, or other signaling molecules using standard carbodiimide (B86325) chemistry. nih.gov This approach allows for precise control over the type and density of bioactive cues within the scaffold, enabling the engineering of specific cellular responses for targeted tissue repair and regeneration. nih.gov The flexibility of the PEG4 spacer ensures that the tethered biomolecules are accessible to cells within the scaffold.

Surface Modification of Nanoparticles and Medical Devices for Enhanced Biocompatibility.

Contributions to Chemical Biology and Drug Discovery Research

The unique heterobifunctional structure of Bromo-PEG4-CH2CO2tBu makes it a powerful building block for synthesizing sophisticated tools used in chemical biology and drug discovery.

Chemical probes are essential for studying biological systems, allowing researchers to track molecules, inhibit enzymes, and probe cellular functions. Bromo-PEG4-CH2CO2tBu facilitates the synthesis of such probes by linking different molecular components in a controlled manner. biochempeg.com

A typical strategy involves reacting the bromo terminus with a core molecule possessing a specific biological activity (e.g., an enzyme inhibitor or a receptor ligand). cd-bioparticles.net Following this conjugation, the tert-butyl ester is deprotected to yield a free carboxylic acid. broadpharm.com This acid then serves as an attachment point for a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a second functional unit. The PEG4 spacer is advantageous in these constructs as it enhances water solubility—a critical feature for probes used in aqueous biological environments—and provides spatial separation between the functional components, minimizing potential steric interference. broadpharm.comcd-bioparticles.net This modular assembly strategy has been applied to develop a wide range of customized ligands and probes for interrogating complex biological processes. sigmaaldrich.com

Modern proteomics and targeted drug discovery increasingly rely on complex conjugate molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). broadpharm.comsigmaaldrich.com Bromo-PEG4-CH2CO2tBu is an exemplary linker for the synthesis of these advanced therapeutics and research tools. biochempeg.comchemsrc.com

PROTACs: These molecules induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. chemsrc.commedchemexpress.com A PROTAC is composed of two ligands—one that binds to the target protein and one that recruits an E3 ubiquitin ligase—joined by a chemical linker. medchemexpress.com Bromo-PEG4-CH2CO2tBu is an ideal building block for this linker. For example, its bromo end can be attached to one of the ligands, and after deprotection of the ester, the resulting carboxyl group can be coupled to the second ligand. broadpharm.com The PEG4 chain provides the optimal length and flexibility required to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex essential for protein degradation. medchemexpress.comnih.gov

| Application Area | Role of Bromo-PEG4-CH2CO2tBu | Key Advantages | Relevant Citation |

|---|---|---|---|

| PROTACs | Heterobifunctional linker connecting a target protein ligand to an E3 ligase ligand. | Provides optimal length and flexibility for ternary complex formation; enhances solubility. | chemsrc.commedchemexpress.commedchemexpress.comnih.gov |

| ADCs | Linker connecting an antibody to a cytotoxic drug payload. | Improves solubility and stability of the conjugate; enables controlled drug attachment. | broadpharm.combiochempeg.com |

| Chemical Probes | Scaffold for linking a bioactive core to a reporter tag (e.g., dye, biotin). | Increases aqueous solubility; provides spatial separation between functional units. | cd-bioparticles.netbiochempeg.comsigmaaldrich.com |

Analytical Methodologies for the Characterization and Quality Control of Bromo Peg4 Ch2co2tbu in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental for the structural confirmation of synthetic molecules like Bromo-PEG4-CH2CO2tBu. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the most powerful and commonly employed technique for unambiguous structural elucidation. chempep.com

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons and their chemical environments. For Bromo-PEG4-CH2CO2tBu, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct protons in the molecule. The large singlet from the nine equivalent protons of the tert-butyl group is typically the most upfield signal, while the protons on the carbon adjacent to the bromine atom are the most downfield within the PEG chain due to the halogen's deshielding effect.

¹³C NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. The spectrum for Bromo-PEG4-CH2CO2tBu would show distinct peaks for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the various carbons of the ethylene (B1197577) glycol chain.

The following table provides expected chemical shift ranges for the key structural components of Bromo-PEG4-CH2CO2tBu based on established principles of NMR spectroscopy.

| Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -C(CH₃)₃ (tert-butyl) | ~1.45 (singlet, 9H) | ~28 (methyls), ~81 (quaternary) |

| -O-CH₂-CH₂-Br | ~3.80 (triplet, 2H, -CH₂-Br), ~3.45 (triplet, 2H, -O-CH₂-) | ~71 (-O-CH₂-), ~30 (-CH₂-Br) |

| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 (multiplet, 12H) | ~70-71 |

| -O-CH₂-C(O)- | ~4.05 (singlet, 2H) | ~68 |

| -C(O)O- (carbonyl) | Not applicable | ~170 |

Other spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the ester group (around 1740 cm⁻¹) and the C-O stretches of the ether linkages in the PEG chain.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for determining the purity of Bromo-PEG4-CH2CO2tBu and for monitoring the progress of its synthesis or subsequent conjugation reactions. chempep.com High-Performance Liquid Chromatography (HPLC) is the predominant method used for this purpose.

For a non-polar to moderately polar compound like Bromo-PEG4-CH2CO2tBu, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, commonly a gradient of water and an organic solvent like acetonitrile (B52724) (MeCN). sielc.comsielc.com Detection is often achieved using a UV detector, as the ester group provides some UV absorbance, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

The purity of the final product is a critical quality attribute, with research-grade linkers typically offered at purities of ≥95% or higher. broadpharm.comaxispharm.com HPLC analysis provides a chromatogram where the area of the main product peak relative to the total area of all peaks is used to calculate the purity percentage. This ensures that impurities from starting materials or side reactions are minimized.

The following table illustrates a typical data output for a purity assessment of a batch of Bromo-PEG4-CH2CO2tBu by HPLC.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.2 | 15,800 | 0.4 | Impurity 1 |

| 2 | 6.8 | 3,920,500 | 98.9 | Bromo-PEG4-CH2CO2tBu |

| 3 | 8.1 | 27,700 | 0.7 | Impurity 2 |

| Total | - | 3,964,000 | 100.0 | - |

Advanced Techniques for Molecular Weight Distribution Analysis of PEG Linkers

Polyethylene (B3416737) glycol can be produced as a polydisperse mixture with a range of chain lengths and molecular weights, or as a monodisperse compound with a single, precisely defined structure. biochempeg.cominterchim.fr Bromo-PEG4-CH2CO2tBu is a monodisperse PEG linker, and confirming its exact molecular weight and lack of polydispersity is crucial for its application, as variations can significantly impact the properties of the final conjugate. chempep.cominterchim.fr

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is the definitive method for confirming the molecular weight of monodisperse PEGs. waters.com For Bromo-PEG4-CH2CO2tBu (Chemical Formula: C₁₄H₂₇BrO₆), the expected exact mass is 370.0994 g/mol . medkoo.com ESI-MS analysis would show a clear peak corresponding to this mass (e.g., as [M+Na]⁺), confirming the identity and monodispersity of the compound. The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) confirms the absence of other PEG oligomers. waters.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: While often used to analyze the molecular weight distribution of large, polydisperse PEG polymers and PEG-protein conjugates, MALDI-TOF can also be used to verify the molecular weight of monodisperse linkers. nih.gov

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this technique separates molecules based on their hydrodynamic size in solution. While it is a primary tool for characterizing the molecular weight distribution and polydispersity index (PDI) of polymeric PEGs, its application to a small, monodisperse molecule like Bromo-PEG4-CH2CO2tBu would result in a single, sharp peak, confirming the uniformity of the sample. waters.com

The following table summarizes the key analytical techniques for molecular weight analysis of PEG linkers.

| Technique | Principle | Information Obtained for Bromo-PEG4-CH2CO2tBu |

|---|---|---|

| ESI-MS | Measures mass-to-charge ratio of ionized molecules. | Precise molecular mass confirmation; verifies monodispersity. waters.com |

| MALDI-TOF MS | Measures time-of-flight of ions after laser desorption. | Confirmation of molecular weight. nih.gov |

| SEC / GPC | Separates molecules by size in solution. | Confirms sample uniformity (single sharp peak); absence of polymer distribution. |

Q & A

Q. How can researchers accurately determine the purity and structural integrity of Bromo-PEG4-CH2CO2tBu?

- Methodological Answer: Purity assessment typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. High-performance liquid chromatography (HPLC) with UV detection quantifies impurities, while electrospray ionization mass spectrometry (ESI-MS) validates molecular weight. For structural confirmation, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like ester (C=O) and ether (C-O) bonds. Cross-referencing spectral data with synthetic protocols ensures accuracy .

Q. What solvents and storage conditions are optimal for Bromo-PEG4-CH2CO2tBu to maintain stability?

- Methodological Answer: Bromo-PEG4-CH2CO2tBu is soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in water due to its PEG chain. For long-term stability, store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester. Periodic NMR analysis (every 3–6 months) monitors degradation, particularly ester hydrolysis or bromine displacement .

Q. What are the standard protocols for synthesizing Bromo-PEG4-CH2CO2tBu?

- Methodological Answer: Synthesis involves nucleophilic substitution: reacting PEG4 with bromoacetyl chloride in anhydrous THF, followed by tert-butyl ester protection. Reaction progress is tracked via thin-layer chromatography (TLC), with purification via silica gel chromatography. Critical parameters include maintaining anhydrous conditions and controlling stoichiometry to avoid oligomerization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Bromo-PEG4-CH2CO2tBu in bioconjugation applications?

- Methodological Answer: Systematic optimization involves varying pH (6.5–8.5), temperature (4–37°C), and molar ratios (1:1 to 1:5, linker:target). Use kinetic studies (HPLC or fluorescence assays) to monitor coupling efficiency. For site-specific conjugation, introduce orthogonal protecting groups (e.g., Fmoc) and validate via MALDI-TOF MS. Computational tools like density functional theory (DFT) predict reactivity hotspots (e.g., bromine’s electrophilicity) .

Q. How should contradictions in coupling efficiency data be resolved when using Bromo-PEG4-CH2CO2tBu as a linker?

- Methodological Answer: Discrepancies often arise from competing hydrolysis or steric hindrance. Troubleshooting steps:

- Compare reaction rates in aqueous vs. anhydrous solvents.

- Use size-exclusion chromatography (SEC) to detect unintended crosslinking.

- Perform control experiments with truncated PEG chains (e.g., PEG1 or PEG2) to isolate steric effects.

- Apply iterative data triangulation (spectroscopy, chromatography, computational modeling) to identify dominant factors .

Q. What computational strategies predict the hydrolysis kinetics of the tert-butyl ester group in Bromo-PEG4-CH2CO2tBu?

- Methodological Answer: Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO mixtures) quantify hydrolysis rates. Parameterize force fields using experimental data (e.g., pH-dependent half-life). Quantum mechanics/molecular mechanics (QM/MM) hybrid models identify transition states for ester cleavage. Validate predictions via ¹H NMR kinetic studies under controlled pH .

Experimental Design & Data Analysis

Q. How to design a study investigating the impact of PEG chain length (PEG4 vs. PEG8) on Bromo-PEG4-CH2CO2tBu’s reactivity?

- Methodological Answer:

- Hypothesis: Longer PEG chains reduce reactivity due to increased steric shielding.

- Variables: PEG length (PEG4, PEG8), solvent polarity, nucleophile size (e.g., primary vs. tertiary amines).

- Controls: PEG-free bromoacetyl derivatives.

- Metrics: Second-order rate constants (via UV-Vis or LC-MS), steric maps from molecular docking.

- Statistical Analysis: ANOVA for comparing means across PEG lengths and solvent conditions .

Q. What methodologies validate the biocompatibility of Bromo-PEG4-CH2CO2tBu in drug delivery systems?

- Methodological Answer:

- In vitro: Cytotoxicity assays (MTT or LDH) in cell lines (e.g., HEK293).

- In vivo: Pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models.

- Analytical: Size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to confirm nanoparticle stability post-conjugation.

- Ethical Compliance: Follow institutional guidelines for animal studies and cytotoxicity thresholds .

Data Contradiction & Reproducibility

Q. How to address irreproducible results in Bromo-PEG4-CH2CO2tBu-mediated crosslinking experiments?

- Methodological Answer:

- Root Cause Analysis: Audit reagent batches (e.g., PEG4 purity, bromine content), storage conditions, and analytical calibration.

- Standardization: Use internal standards (e.g., deuterated PEG) in NMR to normalize data.

- Collaborative Verification: Reproduce experiments across independent labs with shared protocols .

What frameworks ensure rigorous formulation of research questions for studies involving Bromo-PEG4-CH2CO2tBu?

- Methodological Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: - Population: Nanoparticle-drug conjugates.

- Intervention: Bromo-PEG4-CH2CO2tBu as a linker.

- Comparison: Commercial linkers (e.g., NHS esters).

- Outcome: Conjugation efficiency, in vivo stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.